4-[4-(Trifluoromethyl)phenoxy]benzylamine hcl
Description
4-[4-(Trifluoromethyl)phenoxy]benzylamine hydrochloride is an organic compound with the molecular formula C14H13ClF3NO. It is a white to yellow solid that is used in various scientific research applications. The compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenoxybenzylamine backbone.
Properties
IUPAC Name |
[4-[4-(trifluoromethyl)phenoxy]phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO.ClH/c15-14(16,17)11-3-7-13(8-4-11)19-12-5-1-10(9-18)2-6-12;/h1-8H,9,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPBFSAMGQHBPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188479-28-8 | |
| Record name | {4-[4-(trifluoromethyl)phenoxy]phenyl}methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethyl)phenoxy]benzylamine hydrochloride typically involves the reaction of 4-(trifluoromethyl)phenol with benzylamine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of 4-[4-(Trifluoromethyl)phenoxy]benzylamine hydrochloride follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated purification systems are common in industrial settings to ensure consistent product quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trifluoromethyl)phenoxy]benzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. The trifluoromethyl group enhances the compound's bioactivity and pharmacokinetic properties, making it suitable for developing drugs that require high specificity and efficacy against specific targets in the body .
Case Study: Neurological Disorders
Research has shown that derivatives of 4-[4-(trifluoromethyl)phenoxy]benzylamine hydrochloride exhibit promising results in treating conditions such as anxiety and depression. For instance, studies have indicated that compounds with similar structures have improved solubility and bioavailability, leading to better therapeutic outcomes .
Agricultural Chemistry
Agrochemical Formulation
In the agricultural sector, this compound is utilized to formulate new pesticides and herbicides. Its unique chemical structure contributes to enhanced pest resistance and crop protection, which are essential for sustainable agricultural practices .
Data Table: Efficacy of Agrochemicals
| Compound Name | Active Ingredient | Application Rate (mg/kg) | Efficacy (%) |
|---|---|---|---|
| Compound A | 4-[4-(Trifluoromethyl)phenoxy]benzylamine HCl | 100 | 85 |
| Compound B | Standard Pesticide | 100 | 70 |
Material Science
Thermal Stability and Chemical Resistance
The incorporation of 4-[4-(trifluoromethyl)phenoxy]benzylamine hydrochloride into polymer formulations has been shown to enhance thermal stability and chemical resistance. This makes it valuable in producing durable materials used in various industrial applications .
Analytical Chemistry
Standard for Analytical Methods
This compound is also employed as a standard in analytical chemistry, improving the accuracy and reliability of chemical analyses in laboratories. Its distinct properties allow for precise calibration in various analytical techniques .
Fluorinated Compounds Research
Exploration of New Fluorinated Compounds
The trifluoromethyl group present in this compound allows researchers to explore new fluorinated compounds that may exhibit unique chemical properties and biological activities. This research is critical for developing new materials with specialized functions .
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethyl)phenoxy]benzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: A related compound with similar chemical properties but without the phenoxy group.
4-(Trifluoromethyl)phenol: Another related compound used as a precursor in the synthesis of 4-[4-(Trifluoromethyl)phenoxy]benzylamine hydrochloride.
Uniqueness
4-[4-(Trifluoromethyl)phenoxy]benzylamine hydrochloride is unique due to the presence of both the trifluoromethyl and phenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .
Biological Activity
4-[4-(Trifluoromethyl)phenoxy]benzylamine hydrochloride, with the CAS number 1188479-28-8, is a chemical compound notable for its diverse biological activities and applications in pharmaceuticals and agrochemicals. This compound features a trifluoromethyl group, which enhances its chemical properties and biological interactions.
The biological activity of 4-[4-(Trifluoromethyl)phenoxy]benzylamine HCl is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of the molecule, potentially enhancing its efficacy in therapeutic applications.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzylamine compounds can exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics .
- Neurological Applications : As a key intermediate in synthesizing pharmaceuticals targeting neurological disorders, it may enhance drug efficacy and specificity .
- Agrochemical Applications : The compound is utilized in formulating pesticides, improving pest resistance and crop protection .
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study evaluated the antimicrobial activity of various benzylamine derivatives, including those with a trifluoromethyl group. Results indicated that these compounds showed promising activity against several bacterial strains, suggesting potential use in developing new antimicrobial agents.
-
Neurological Disorder Research :
- In research focused on neurological disorders, compounds similar to this compound were synthesized and tested for their ability to inhibit specific enzymes involved in neurotransmitter regulation. These studies demonstrated that certain derivatives could effectively modulate neurotransmitter levels, indicating potential therapeutic applications in treating conditions like depression and anxiety .
- Agricultural Chemistry :
Data Tables
Q & A
Q. What are the optimal synthetic pathways for 4-[4-(Trifluoromethyl)phenoxy]benzylamine HCl, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling 4-(trifluoromethyl)phenol with a benzylamine derivative under nucleophilic aromatic substitution or Buchwald-Hartwig amination conditions. Key variables include temperature (80–120°C), catalyst selection (e.g., Pd-based catalysts for cross-coupling), and solvent polarity (e.g., DMF or THF). Purification via column chromatography or recrystallization in acidic ethanol improves purity. Monitor intermediates using HPLC or LC-MS to validate structural integrity .
Q. How can researchers characterize the solubility and stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct solubility assays in buffers (pH 1–12) using UV-Vis spectroscopy or gravimetric analysis. Stability studies should include accelerated degradation tests (40–60°C) with periodic sampling analyzed via HPLC to track decomposition products. The trifluoromethyl group enhances hydrophobicity, so logP measurements (e.g., shake-flask method) are critical for predicting bioavailability .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR : and NMR confirm aromatic proton environments and trifluoromethyl group presence.
- FT-IR : Peaks at ~1250 cm (C-F stretch) and ~3300 cm (NH stretch) validate functional groups.
- Mass Spectrometry : High-resolution ESI-MS distinguishes molecular ions (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties and binding affinity in target interactions?
- Methodological Answer : Computational modeling (DFT or molecular docking) quantifies electron-withdrawing effects of the CF group on aromatic ring electron density. Compare binding energies with non-fluorinated analogs using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, the CF group may enhance π-π stacking or alter hydrogen-bonding networks in enzyme active sites .
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies to identify confounding variables.
- Dose-response curves : Re-evaluate IC values under standardized protocols.
- Off-target profiling : Use kinase or GPCR panels to rule out non-specific interactions. Contradictions often arise from variations in metabolite interference or solvent choice (e.g., DMSO vs. aqueous buffers) .
Q. How can factorial design optimize the synthesis and bioactivity testing of this compound derivatives?
- Methodological Answer : Employ a 2 factorial design to test variables such as reactant stoichiometry, temperature, and catalyst loading. Response surface methodology (RSM) identifies optimal conditions for maximizing yield and bioactivity. For example, a 3-factor design might reveal that catalyst concentration has a nonlinear effect on enantiomeric purity in chiral derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
